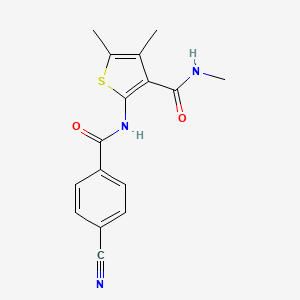

2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(4-cyanobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-9-10(2)22-16(13(9)15(21)18-3)19-14(20)12-6-4-11(8-17)5-7-12/h4-7H,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOWCTCQPFSFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of cyanoacetamide derivatives with high yields. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its potential therapeutic effects. Additionally, in the industry, it may be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is studied. For example, it may interact with enzymes or receptors, leading to changes in cellular processes and biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structure and Substituent Analysis

Key Compounds for Comparison :

5-Acetyl-4-Amino-N-(4-Chlorophenyl)-2-(Phenylamino)Thiophene-3-Carboxamide (): Core: 4-Aminothiophene carboxamide. Substituents: 4-Chlorophenyl, phenylamino, and acetyl groups. Key Differences: The target compound replaces the chlorophenyl and phenylamino groups with a 4-cyanobenzamido moiety and methyl groups.

Patent Compounds EP 4 414 369 A2 (): Example 44: Contains a 4-cyanobenzamido group linked to a pyrrolidine-carboxamide scaffold. Example 4C: Features an isoindolin-1-one substituent. Key Differences: The target compound lacks the pyrrolidine and thiazole motifs, resulting in a smaller molecular weight and reduced conformational flexibility.

Benzo[b]Thiophene Carboxamide Derivatives (): Examples: 2-Amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (83822-35-9) and analogs. Core: Cyclohepta[b]thiophene or tetrahydrobenzothiophene. Substituents: Benzoylamino, acetylamino, or phenyl groups. Key Differences: The target compound’s thiophene core is less rigid than fused cyclohepta/benzothiophene systems. The 4-cyanobenzamido group provides stronger electron-withdrawing effects compared to benzoyl or acetyl substituents, which may influence electronic properties and metabolic stability .

Research Implications and Gaps

- Structural Advantages of Target Compound: The combination of a thiophene core, methyl groups (for steric protection), and a polar cyano group may balance solubility and membrane permeability, making it suitable for drug discovery.

- Unanswered Questions : Direct biological data (e.g., IC50 values, pharmacokinetics) for the target compound are absent in the provided evidence. Further studies are needed to validate its efficacy in specific therapeutic contexts.

Biological Activity

2-(4-Cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Its structure features a thiophene ring substituted with a cyanobenzamide group, which is significant for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Similar compounds have been shown to affect various biochemical pathways, including:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes such as nitric oxide synthase, leading to reduced nitric oxide production and subsequent effects on vascular function and inflammation.

- Receptor Binding : Interaction with receptors involved in cellular signaling pathways can modulate biological responses, potentially offering therapeutic benefits in conditions like cancer and inflammation .

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, making it a candidate for further investigation as an antimicrobial agent.

- Anticancer Potential : The structural characteristics of thiophene derivatives are often linked to anticancer properties. Ongoing research aims to elucidate the specific mechanisms by which this compound may exert cytotoxic effects on cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a novel antimicrobial agent.

- Cytotoxicity in Cancer Cell Lines : In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. Mechanistic studies revealed that it induced apoptosis through caspase activation and modulation of cell cycle progression.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

- Cyanoacetylation : This method treats substituted aryl or heteryl amines with alkyl cyanoacetates under controlled conditions to yield the desired product.

- Chemical Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for further chemical modifications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| 2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide | Structure | Antimicrobial |

| 5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide | Structure | Anticancer |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide?

Answer:

The synthesis typically involves multi-step reactions:

Core Thiophene Formation : Start with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Introduce substituents via cyanoacetylation using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole .

Amidation : React with 4-cyanobenzoyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by triethylamine (TEA) to form the benzamido group .

Methylation : Use methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH) for N-methylation .

Key Considerations :

- Monitor reaction progress via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane 1:1) .

- Purify intermediates via recrystallization (methanol or ethanol) or reverse-phase HPLC .

- Typical yields range from 65% to 85% for analogous compounds .

Basic: Which characterization techniques are essential to confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- 1H NMR : Confirm methyl groups (δ 2.1–2.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and amide NH (δ 8.5–9.0 ppm, broad) .

- 13C NMR : Identify carbonyl carbons (δ 165–170 ppm) and nitrile carbon (δ 118–120 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 357.12 for C17H16N3O2S) .

- IR Spectroscopy : Detect amide C=O (1650–1680 cm⁻¹) and nitrile C≡N (2200–2250 cm⁻¹) .

- HPLC : Ensure >95% purity using C18 columns (acetonitrile/water gradient) .

Basic: What preliminary biological screening assays are applicable for this compound?

Answer:

- Antibacterial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .

- Cytotoxicity : Evaluate via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Note : IC50 values for analogous thiophene carboxamides range from 1–50 µM in kinase inhibition studies .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Answer:

- Crystal Growth : Use slow evaporation of saturated solutions in DCM/hexane .

- Key Parameters :

- Analyze bond lengths (e.g., C-S in thiophene: 1.70–1.74 Å) and torsion angles to confirm planarity .

- Identify hydrogen bonding between amide NH and carbonyl groups (distance: 2.8–3.0 Å) .

- Applications : Correlate crystal packing with solubility and stability .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

- Modify Substituents :

- Replace the 4-cyanobenzamido group with sulfonyl or alkyl variants to enhance target affinity .

- Vary N-methylation to improve metabolic stability .

- Assay Design :

- Compare IC50 values in enzyme assays (e.g., 10 µM vs. 25 µM for methyl vs. ethyl derivatives) .

- Use molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Advanced: How should researchers address contradictory data in biological activity reports?

Answer:

- Case Study : Discrepancies in antibacterial efficacy (e.g., MIC of 8 µg/mL vs. 32 µg/mL) .

- Resolution Strategies :

- Standardize Assays : Use CLSI guidelines for MIC testing .

- Control Variables : Ensure consistent solvent (DMSO concentration ≤1%) and cell culture conditions .

- Validate Targets : Confirm mechanism via knock-out models or SPR binding studies .

Advanced: What computational methods are used to predict pharmacokinetic properties?

Answer:

- ADMET Prediction :

- SwissADME : Estimate logP (2.5–3.5), aqueous solubility (-4.0 to -3.0 LogS), and CYP450 inhibition .

- MD Simulations : Assess membrane permeability (e.g., PMF profiles for bilayer crossing) .

- Bioavailability Optimization : Introduce polar groups (e.g., -SO2CH3) to enhance solubility without compromising target binding .

Advanced: How can reaction conditions be optimized for scalability?

Answer:

- Solvent Screening : Compare DMF (high polarity) vs. toluene (low polarity) for amidation yield .

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Temperature Control : Maintain 0–5°C during nitrile group introduction to minimize side reactions .

Data-Driven Example : - Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate synthesis achieved 94% yield in DMF at 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.